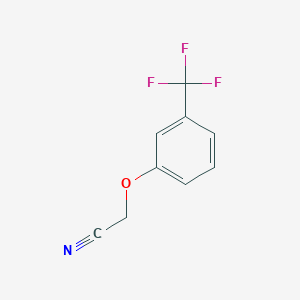

3-(Trifluoromethyl)phenoxyacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethyl)phenoxyacetonitrile, also known as TFPA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid that has a low boiling point and is highly soluble in water. It is used in a variety of research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent in biochemical and physiological experiments. In

Scientific Research Applications

1. Synthesis of Trifluoromethylated Compounds

Research has shown the utility of precursors like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, derived from trifluoroacetaldehyde hydrate and hydroxylamine, in the synthesis of trifluoromethylated oxadiazoles. Such compounds have applications in various fields, including pharmaceuticals and agrochemicals, due to their unique electronic and structural properties (Lin et al., 2022).

2. Role in Medicinal Chemistry

Trifluoromethyl groups, like those derived from 3-(trifluoromethyl)phenoxyacetonitrile, are integral in medicinal chemistry. Their incorporation into molecules enhances metabolic stability, lipophilicity, and protein binding affinity, thus playing a critical role in pharmaceutical development (Khan et al., 2012).

3. Advanced Organic Synthesis Techniques

Advanced synthesis techniques, such as palladium-catalyzed trifluoromethylation, leverage compounds like this compound. This method is crucial for adding CF3 groups to aromatic substrates, significantly influencing the properties of organic molecules used in pharmaceuticals and agrochemicals (Cho et al., 2010).

4. Photophysics and Light Emission

Trifluoromethylated compounds, including derivatives of this compound, have been studied for their unique photophysical properties. They show potential in white-light generation under mild conditions, which is valuable in the development of organic materials and lighting technologies (Cheng et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenoxy]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZFDPFADQHEMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175729 |

Source

|

| Record name | 3-(Trifluoromethyl)phenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-31-5 |

Source

|

| Record name | 3-(Trifluoromethyl)phenoxyacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002145315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)phenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)